molecular formula C22H19ClN2O2 B14987451 N-(3-chlorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B14987451
M. Wt: 378.8 g/mol
InChI Key: VQWYWRYPBMUDIX-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a chlorophenyl group, a prop-2-en-1-yloxy group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then converted to 4-chlorobenzoyl chloride using oxalyl chloride.

    Introduction of the Prop-2-en-1-yloxy Group: The 4-chlorobenzoyl chloride is reacted with allyl alcohol in the presence of a base such as triethylamine to form 4-(prop-2-en-1-yloxy)benzoyl chloride.

    Formation of the Final Compound: The 4-(prop-2-en-1-yloxy)benzoyl chloride is then reacted with 3-chlorobenzylamine and 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-BROMOPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE
  • N-[(3-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of chemical properties that can be leveraged for various applications.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-prop-2-enoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H19ClN2O2/c1-2-14-27-20-11-9-18(10-12-20)22(26)25(21-8-3-4-13-24-21)16-17-6-5-7-19(23)15-17/h2-13,15H,1,14,16H2

InChI Key

VQWYWRYPBMUDIX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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